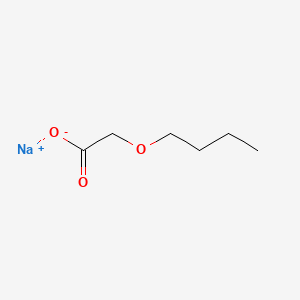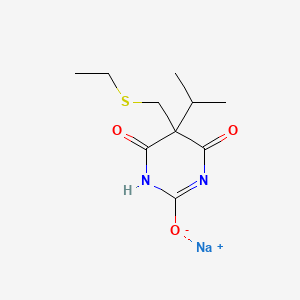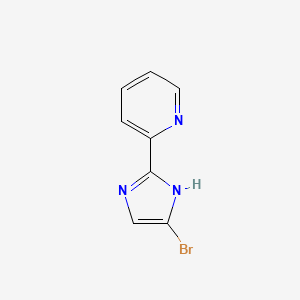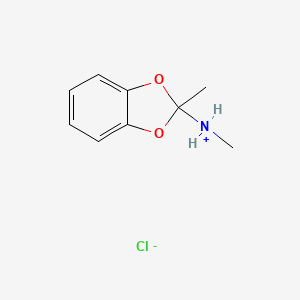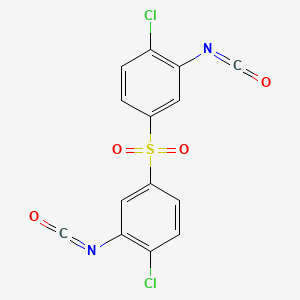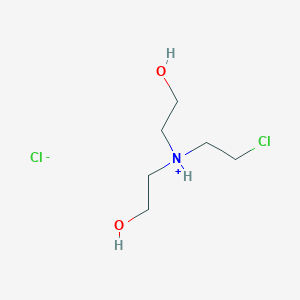
5-Phenyl-5-methyl hexanone-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-5-methyl hexanone-3 is an organic compound with the molecular formula C13H18O. It is a ketone characterized by a phenyl group and a methyl group attached to the same carbon atom, which is part of a hexanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-5-methyl hexanone-3 typically involves the Friedel-Crafts acylation reaction. This reaction requires an aromatic compound (benzene) and an acyl chloride (acetyl chloride) in the presence of a Lewis acid catalyst (aluminum chloride). The reaction proceeds through the formation of an acylium ion, which then reacts with benzene to form the desired ketone.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Phenyl-5-methyl hexanone-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium can oxidize the compound to produce phenylacetone.
Reduction: Lithium aluminum hydride (LiAlH4) can reduce the ketone to the corresponding alcohol.
Substitution: Halogenation reactions with chlorine or bromine in the presence of a catalyst can substitute hydrogen atoms on the aromatic ring.
Major Products Formed:
Oxidation: Phenylacetone
Reduction: 5-Phenyl-5-methylhexan-3-ol
Substitution: Chlorinated or brominated derivatives of the compound
Scientific Research Applications
5-Phenyl-5-methyl hexanone-3 has several applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
5-Phenyl-5-methyl hexanone-3 is similar to other ketones with phenyl and methyl groups, such as 4-Phenyl-4-methylpentanone and 3-Phenyl-3-methylbutanone. its unique structure and reactivity set it apart from these compounds. The presence of the phenyl group enhances its stability and reactivity, making it a valuable compound in various applications.
Comparison with Similar Compounds
4-Phenyl-4-methylpentanone
3-Phenyl-3-methylbutanone
2-Phenyl-2-methylpropanone
Properties
CAS No. |
4927-37-1 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2,5-dimethyl-5-phenylhexan-3-one |
InChI |
InChI=1S/C14H20O/c1-11(2)13(15)10-14(3,4)12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3 |
InChI Key |
ASWPPZVTWXWGFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC(C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



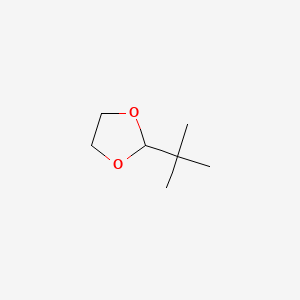
![3,5-Dibromo-2-[[2-(2-chlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B15349095.png)
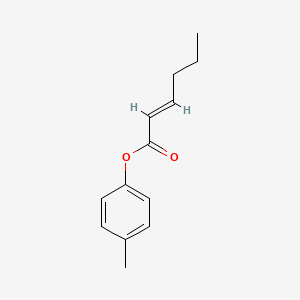
![1,3-Bis[(trimethylsilyl)oxy]-4-(3-methyl-2-butenyl)-5-(8-methyl-7-nonenyl)cyclopentane](/img/structure/B15349106.png)
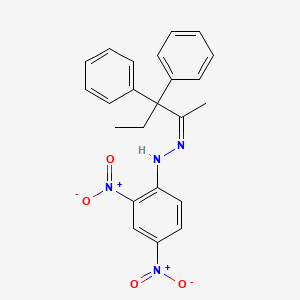
![N-[2-[(4-Chlorophenyl)methylamino]ethyl]benzamide](/img/structure/B15349116.png)
